molecular formula C20H20ClNO2 B5322551 3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

Cat. No. B5322551
M. Wt: 341.8 g/mol
InChI Key: KIJFHYIAHRWDCD-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of biological effects.

Mechanism of Action

3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272 works by stimulating the activity of sGC, an enzyme that converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and inflammation. By increasing the production of cGMP, this compound 41-2272 promotes vasodilation and reduces inflammation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a reduction in blood pressure. This compound 41-2272 has also been shown to inhibit platelet aggregation, which reduces the risk of blood clots. In addition, this compound 41-2272 has been shown to have anti-inflammatory effects by reducing the production of cytokines and chemokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272 is that it has been extensively studied in preclinical and clinical trials, which makes it a well-characterized compound. Another advantage is that it has a relatively long half-life, which allows for sustained effects. One limitation of this compound 41-2272 is that it has relatively low potency compared to other sGC stimulators, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the study of 3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272. One direction is the development of more potent sGC stimulators that can be used in the treatment of pulmonary hypertension and other diseases. Another direction is the investigation of the effects of this compound 41-2272 in combination with other drugs, such as phosphodiesterase inhibitors, which may have synergistic effects. Finally, the development of novel delivery systems for this compound 41-2272, such as inhalable formulations, may improve its efficacy and reduce side effects.

Synthesis Methods

The synthesis of 3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272 involves the reaction of 4-sec-butoxy-3-methoxyaniline with 4-chlorobenzaldehyde in the presence of a base, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have vasodilatory effects, which make it a potential candidate for the treatment of pulmonary hypertension, a condition characterized by increased blood pressure in the lungs. This compound 41-2272 has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

(E)-3-(4-butan-2-yloxy-3-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-4-14(2)24-19-10-5-15(12-20(19)23-3)11-17(13-22)16-6-8-18(21)9-7-16/h5-12,14H,4H2,1-3H3/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJFHYIAHRWDCD-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.